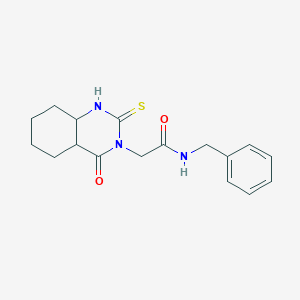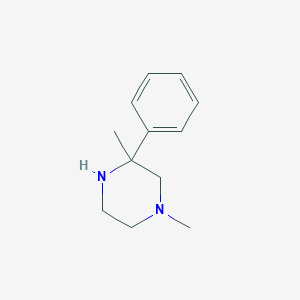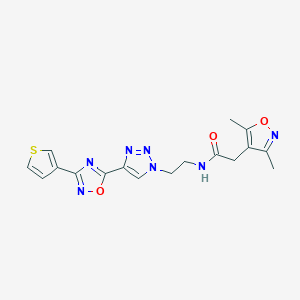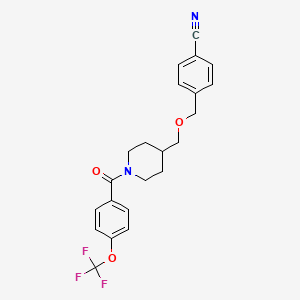
N-benzyl-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide” is a chemical compound that plays an important role in modern organic and medicinal chemistry . It is synthesized by the reaction of substituted benzohydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid .
Synthesis Analysis
The synthesis of this compound is achieved by the reaction of substituted benzohydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid . Water was found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve the acylation of 3-aminorhodanine with acid chlorides and the cyclization of acid hydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-benzyl-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide derivatives have shown promise in antitumor applications. A study by Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their antitumor activity. Several compounds demonstrated significant broad-spectrum antitumor activity, with some showing higher potency compared to the positive control, 5-FU.
Analgesic and Anti-inflammatory Activities
The potential of quinazolinone derivatives for analgesic and anti-inflammatory applications was explored by Alagarsamy et al. (2015). They synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Some compounds exhibited potent analgesic and anti-inflammatory effects.
Antimicrobial Agents
A study by Desai et al. (2007) explored the synthesis of new quinazolinone derivatives as potential antimicrobial agents. The synthesized compounds showed notable antibacterial and antifungal activities against various microbial strains.
Radiomodulatory Effects
Quinazolinone derivatives have also been investigated for their radiomodulatory effects. Soliman et al. (2020) synthesized quinazolinone derivatives bearing benzenesulfonamide moiety and screened them for their ability to induce the antioxidant enzyme NQO1 in cells. One compound exhibited potent NQO1 inducer activity and showed potential as an antioxidant and radiomodulatory agent.
Non-steroidal Anti-inflammatory and Analgesic Agents
In another study, Kumar et al. (2014) synthesized a series of quinazolinone derivatives with potential as non-steroidal anti-inflammatory and analgesic agents. These compounds were evaluated for their anti-inflammatory and analgesic activity, with some showing promising results compared to standard drugs.
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-15(18-10-12-6-2-1-3-7-12)11-20-16(22)13-8-4-5-9-14(13)19-17(20)23/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCADQJBHDLIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2473607.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2473611.png)
![N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2473612.png)

![7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473616.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2473618.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2473620.png)
![2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2473621.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2473623.png)
![2-Chloro-1-[2-ethyl-4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one](/img/structure/B2473628.png)
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methylquinazolin-4-one](/img/structure/B2473629.png)